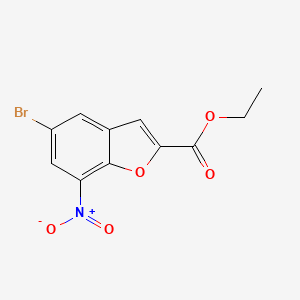

5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester

説明

特性

分子式 |

C11H8BrNO5 |

|---|---|

分子量 |

314.09 g/mol |

IUPAC名 |

ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(12)5-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3 |

InChIキー |

ZAIZUIZXYBYBJF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)[N+](=O)[O-])Br |

製品の起源 |

United States |

準備方法

Nitration of Benzofuran Core

- Reaction: Electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.

- Conditions: Usually performed at low temperatures (0–5°C) to control regioselectivity.

- Outcome: The nitro group is introduced predominantly at the 7-position, owing to the directing effects of existing substituents, yielding 7-nitrobenzofuran derivatives .

Bromination

- Reaction: Electrophilic substitution with bromine, often in the presence of a Lewis acid catalyst like iron(III) bromide.

- Conditions: Conducted at room temperature or slightly elevated temperatures.

- Outcome: Bromine is selectively introduced at the 5-position, resulting in 5-bromo-7-nitrobenzofuran .

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Nitro substitution | HNO₃ / H₂SO₄, 0–5°C | Nitro at 7-position |

| Bromination | Br₂ / FeBr₃, room temp | Bromine at 5-position |

Esterification to Form Ethyl Ester

Carboxylic Acid Activation

- The benzofuran derivative bearing the nitro and bromo groups is then converted into its carboxylic acid form, often via oxidation of an aldehyde precursor or direct carboxylation.

Esterification

- Reaction: Fischer esterification involving reflux with ethanol in the presence of sulfuric acid or hydrochloric acid.

- Conditions: Reflux at 60–80°C for several hours.

- Outcome: Formation of ethyl 5-bromo-7-nitrobenzofuran-2-carboxylate .

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Esterification | Ethanol / H₂SO₄, reflux | Ethyl ester at position 2 |

Alternative Synthetic Pathways

Recent literature indicates that cyclocondensation reactions and nucleophilic substitutions can be employed to streamline synthesis:

Cyclocondensation Approach

- Starting from substituted phenols or aldehydes, cyclocondensation with α-haloketones or related compounds under acidic or basic conditions can yield benzofuran derivatives with the desired substitution pattern.

Nucleophilic Substitution at Bromine

- The bromine atom at the 5-position can be substituted with nucleophiles such as amines or thiols, allowing for further derivatization.

Summary of the Synthesis Process

| Step | Reaction | Reagents & Conditions | Key Notes |

|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄, 0–5°C | Selective nitration at 7-position |

| 2 | Bromination | Br₂ / FeBr₃, room temp | Bromination at 5-position |

| 3 | Carboxylation | Oxidation or directed methods | Introduction of carboxylic acid group |

| 4 | Esterification | Ethanol / H₂SO₄, reflux | Formation of ethyl ester |

Research Data and Comparative Analysis

| Methodology | Starting Material | Key Reagents | Yield | Remarks |

|---|---|---|---|---|

| Nitration & Bromination | Benzofuran derivatives | HNO₃, Br₂, FeBr₃ | 70–85% | Regioselectivity critical |

| Cyclocondensation | Phenolic precursors | Acidic/basic catalysts | Variable | Suitable for complex derivatives |

| Esterification | Carboxylic acids | Ethanol, sulfuric acid | 75–90% | Standard Fischer esterification |

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

In aqueous NaOH (1.5 M, 60°C), the ester undergoes saponification to yield 7-bromo-5-nitrobenzofuran-2-carboxylic acid (C₉H₄BrNO₅) and ethanol .

Conditions :

Reaction :

Acid-Catalyzed Hydrolysis (AAc2 Mechanism)

In 1 M HCl (reflux, 8 hours), the ester hydrolyzes via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Conditions :

Bromine Substitution

The bromine atom at position 5 participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides.

Example Reaction with Piperidine :

-

Reagent : Piperidine (1.2 equiv)

-

Solvent : DMF, 80°C

-

Time : 12 hours

-

Product : 5-(Piperidin-1-yl)-7-nitrobenzofuran-2-carboxylic acid ethyl ester

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine.

Conditions :

-

Catalyst : 10% Pd/C (0.1 equiv)

-

Solvent : Methanol/dimethoxyethane (3:1)

-

Pressure : H₂ (1 atm)

-

Product : 5-Amino-7-bromobenzofuran-2-carboxylic acid ethyl ester

Reaction :

Transesterification

The ethyl ester undergoes transesterification with higher alcohols (e.g., isopropyl alcohol) under acidic conditions.

Conditions :

-

Reagent : H₂SO₄ (cat.), excess isopropyl alcohol

-

Temperature : 80°C, 6 hours

-

Product : Isopropyl 5-bromo-7-nitrobenzofuran-2-carboxylate

Hydrazide Formation

Reaction with hydrazine hydrate produces the corresponding carbohydrazide, a precursor for Schiff bases.

Conditions :

-

Reagent : Hydrazine hydrate (2.0 equiv)

-

Solvent : Ethanol, reflux

-

Time : 4 hours

-

Product : 5-Bromo-7-nitrobenzofuran-2-carbohydrazide

Electrophilic Aromatic Substitution

The benzofuran core undergoes nitration or sulfonation at position 3 due to electron-donating effects of the fused furan ring.

Nitration Example :

-

Reagent : HNO₃/H₂SO₄ (1:3)

-

Temperature : 0–5°C

-

Product : 3-Nitro-5-bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester

Table 1: Hydrolysis Kinetics

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1.5 M NaOH, 60°C | 2.3 × 10⁻⁴ | 50 min |

| 1 M HCl, 100°C | 1.8 × 10⁻⁴ | 64 min |

Table 2: Reduction of Nitro Group

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | MeOH/DME | 3.5 | 90 |

| Fe/HCl | EtOH/H₂O | 8 | 65 |

This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive derivatives, particularly in medicinal chemistry for antitubercular and anticancer agents . Experimental protocols emphasize optimizing solvent polarity and temperature to control reaction selectivity.

科学的研究の応用

Chemistry: 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is used as a building block in the synthesis of more complex benzofuran derivatives.

Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans. It is being investigated for its anti-tumor and antibacterial properties. Additionally, it may serve as a lead compound in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes and pigments.

作用機序

The mechanism of action of 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may influence its binding affinity to certain enzymes or receptors .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate with structurally related carbamates, focusing on molecular features, physical properties, and applications.

Structural Analogues

tert-ButylN-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate ()

- Structure : Aromatic benzyl groups with hydroxy and propargyl ether substituents.

- Key Data : Crystallographic bond angles (e.g., 109.5°, 122.5°) indicate planar geometry around the carbamate group .

- Applications : Likely used in crystallographic studies or as a ligand due to rigid aromatic cores .

tert-Butyl (2-amino-2-(4-methoxyphenyl)ethyl)carbamate () Structure: Ethyl chain with amino and 4-methoxyphenyl substituents. Key Data: Molecular formula C₁₄H₂₂N₂O₃ (MW: 266.33 g/mol). Applications: Intermediate in peptide synthesis; the amino group enhances nucleophilicity for coupling reactions .

tert-Butyl (4-chlorophenethyl)carbamate () Structure: Phenethyl group with a para-chloro substituent. Key Data: Molecular formula C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol). Non-hazardous under standard conditions . Applications: Used in laboratory-scale organic synthesis due to stability and low reactivity of the chloro group .

Hydroxy-Substituted Carbamates

tert-Butyl (4-hydroxybutan-2-yl)carbamate () Structure: Shorter butyl chain (C4) with a single hydroxy group. Key Data: Molecular formula C₉H₁₉NO₃ (MW: 189.25 g/mol). Stable under recommended storage conditions . Applications: Research reagent for modifying hydrophilic interactions in drug candidates .

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate () Structure: Chiral center at position 2; otherwise identical to the above. Key Data: Molecular formula C₉H₁₉NO₃ (MW: 189.25 g/mol). Used in stereoselective synthesis .

Ether-Containing Carbamates

tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate () Structure: Butyl chain with a hydroxyethoxy substituent. Key Data: Predicted boiling point 361.2°C, density 1.030 g/cm³. Polar ether groups enhance water solubility . Applications: Potential use in polymer chemistry or as a solubilizing agent .

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate ()

- Structure : PEG-like triethylene glycol chain.

- Key Data : CAS 139115-92-7; used in bioconjugation due to its hydrophilic spacer .

Amino-Substituted Carbamates

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride () Structure: Branched chain with amino and methyl groups. Key Data: Hydrochloride salt (CAS 1179359-61-5). Enhanced stability for pharmaceutical storage . Applications: Intermediate in kinase inhibitor synthesis .

Comparative Data Table

*Estimated data for the target compound based on structural analogs.

Research Findings and Trends

- Reactivity : Methoxy and hydroxy groups in the target compound may facilitate hydrogen bonding and solubility, contrasting with halogenated analogs (e.g., ’s chloro derivative), which exhibit lower polarity .

- Safety : Unlike halogenated carbamates, hydroxy- and methoxy-substituted variants generally show lower toxicity, aligning with Safety Data Sheets (SDS) in and .

生物活性

5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN O, with a molecular weight of 314.09 g/mol. The compound consists of a benzofuran core structure, characterized by a fused benzene and furan ring, and contains bromine and nitro substituents that contribute to its chemical reactivity and biological activity.

Functional Groups

- Bromine atom : Can be involved in nucleophilic substitution reactions.

- Nitro group : Capable of undergoing reduction, potentially enhancing biological activity by forming amino derivatives.

- Carboxylic acid ester : Subject to hydrolysis, yielding the corresponding carboxylic acid and alcohol, which may exhibit distinct biological properties.

Antimicrobial Properties

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as antimicrobial agents. The emergence of multidrug-resistant bacteria has created an urgent need for new classes of antibiotics. Research indicates that compounds with similar scaffolds can inhibit bacterial virulence by targeting specific enzymes essential for bacterial survival, such as DsbA in E. coli .

Anticancer Activity

The compound has shown promise in anticancer research. A study focusing on various benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring could enhance cytotoxicity against cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action is thought to involve interference with cellular signaling pathways or direct interaction with DNA.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound allow for significant variations in biological activity based on modifications:

- Bromine and nitro groups : Their presence can lead to unique pharmacological profiles compared to other benzofuran derivatives.

- Positioning of functional groups : Variations can affect binding affinities and interactions with biological targets .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the benzofuran core through cyclization reactions.

- Introduction of bromine and nitro substituents via electrophilic aromatic substitution.

- Esterification to yield the final product.

A detailed synthetic route includes the use of starting materials like 5-bromo- or 3,5-dichloro-2-hydroxybenzaldehyde reacted with ethyl chloroacetate under controlled conditions to optimize yield and purity .

Study on Antimicrobial Activity

A fragment-based approach was employed to evaluate the binding affinity of various benzofuran derivatives against E. coli DsbA. The study utilized techniques such as NMR spectroscopy and X-ray crystallography to assess how modifications to the benzofuran scaffold impacted binding interactions. Compounds derived from this scaffold exhibited varying degrees of affinity, indicating the potential for further development into effective antivirulence agents .

Cytotoxicity Testing

In vitro cytotoxicity assays were conducted using MDA-MB-231 and HeLa cell lines to assess the anticancer potential of this compound. Results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting that further exploration into its mechanism of action could yield valuable insights for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。